molecular formula C30H33N5O2S B15101202 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B15101202
M. Wt: 527.7 g/mol
InChI Key: IQHGNILEXDUJCZ-YQYKVWLJSA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the sulfanyl group, and subsequent coupling with the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes such as batch or continuous flow synthesis. These methods would focus on optimizing reaction conditions to maximize yield and minimize waste. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring and other functional groups may be reduced under specific conditions.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring may lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features.

    4-Methoxybenzylamine: Contains a methoxy group and an amine functionality.

    3,4,5-Trimethoxybenzylamine: Features multiple methoxy groups on the benzylamine scaffold.

Uniqueness

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide is unique due to its combination of a triazole ring, sulfanyl group, and multiple aromatic substituents. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H33N5O2S

Molecular Weight

527.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C30H33N5O2S/c1-20-7-15-25(16-8-20)35-28(23-9-13-24(14-10-23)30(3,4)5)33-34-29(35)38-19-27(36)32-31-21(2)22-11-17-26(37-6)18-12-22/h7-18H,19H2,1-6H3,(H,32,36)/b31-21-

InChI Key

IQHGNILEXDUJCZ-YQYKVWLJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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